Ethyl 2-(6-methoxy-1-oxoisoindolin-2-yl)-3-methylbutanoate

Description

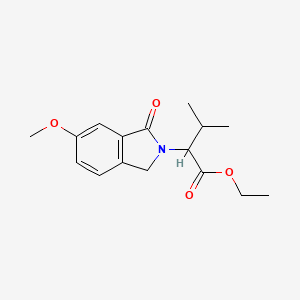

Ethyl 2-(6-methoxy-1-oxoisoindolin-2-yl)-3-methylbutanoate is a synthetic organic compound featuring an isoindolinone core substituted with a methoxy group at the 6-position and a branched ester side chain. The isoindolinone moiety is a heterocyclic scaffold of pharmacological interest, often associated with bioactivity in medicinal chemistry. Synthetic routes may parallel methods for analogous esters, such as condensation reactions catalyzed by acids like p-toluenesulfonic acid (PTSA) in aromatic solvents, as seen in .

Properties

Molecular Formula |

C16H21NO4 |

|---|---|

Molecular Weight |

291.34 g/mol |

IUPAC Name |

ethyl 2-(5-methoxy-3-oxo-1H-isoindol-2-yl)-3-methylbutanoate |

InChI |

InChI=1S/C16H21NO4/c1-5-21-16(19)14(10(2)3)17-9-11-6-7-12(20-4)8-13(11)15(17)18/h6-8,10,14H,5,9H2,1-4H3 |

InChI Key |

MWZBBMKWNOUVAL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(C)C)N1CC2=C(C1=O)C=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-methoxy-1-oxoisoindolin-2-yl)-3-methylbutanoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the isoindolinone core and the subsequent esterification to introduce the ethyl group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-methoxy-1-oxoisoindolin-2-yl)-3-methylbutanoate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Ethyl 2-(6-methoxy-1-oxoisoindolin-2-yl)-3-methylbutanoate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It serves as a probe to study biological processes and interactions.

Medicine: It has potential therapeutic applications, including as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-methoxy-1-oxoisoindolin-2-yl)-3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues include:

- Methyl 2-benzoylamino-3-oxobutanoate (1) (): Shares a β-keto ester backbone but lacks the isoindolinone ring.

- Methyl 2-benzoylamino-3-arylaminobut-2-enoates (3) (): Features an α,β-unsaturated ester with aryl amino substituents. The conjugated system in (3) enhances electrophilicity compared to the saturated isoindolinone core of the target compound.

Physicochemical and Functional Differences

- Stability: The isoindolinone lactam ring may confer greater hydrolytic stability relative to the enolizable β-keto ester in (1).

Research Findings and Limitations

- Crystallographic Analysis: SHELX software is widely used for refining small-molecule structures, suggesting that the target compound’s crystal structure (if solved) would employ similar methodologies.

- Synthetic Yields : reports reaction times of 1–11.5 hours for analogous compounds , but the target compound’s synthesis efficiency remains unquantified here.

- Biological Activity: No data is provided for the target compound, though isoindolinones are frequently explored for anticancer or anti-inflammatory effects.

Biological Activity

Ethyl 2-(6-methoxy-1-oxoisoindolin-2-yl)-3-methylbutanoate, with the CAS number 1448190-08-6, is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 291.34 g/mol. The compound features an isoindolinone core structure, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 291.34 g/mol |

| IUPAC Name | This compound |

| SMILES | CCOC(=O)C(C(C)C)N1CC2=C(C1=O)C=CC(=C2)OC |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. The compound acts as a modulator of protein activity, potentially influencing processes such as:

- Ubiquitination : The compound may serve as a bifunctional agent that enhances the degradation of targeted proteins through the ubiquitin-proteasome pathway, which is crucial for regulating protein levels in cells .

- Enzyme Inhibition : It has been noted for its potential to inhibit specific enzymes that play roles in disease progression, particularly in cancer and inflammatory conditions.

Biological Activity Studies

Several studies have investigated the biological activity of this compound, revealing promising results:

- Anticancer Activity : Research indicates that compounds with similar isoindolinone structures exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. This compound is hypothesized to share these effects due to its structural similarities .

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, including fungi and bacteria. Its efficacy in inhibiting the growth of Candida species has been highlighted .

- Neuroprotective Effects : There is emerging evidence that compounds containing isoindolinone frameworks can exert neuroprotective effects by modulating neuroinflammatory pathways, which may be relevant for conditions like Alzheimer's disease.

Case Studies

Recent case studies have illustrated the potential applications of this compound:

- A study focusing on the modulation of protein degradation pathways demonstrated that this compound could effectively degrade overexpressed proteins linked to cancer progression .

- Another investigation into its antimicrobial properties revealed that it inhibited the growth of multiple Candida strains, suggesting its potential use in treating fungal infections .

Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it with other isoindolinone derivatives:

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| Ethyl 2-(5-methoxy-1-oxoisoindolin-2-yl)-3-methylbutanoate | Moderate anticancer activity | Different methoxy position affects reactivity |

| 3-(5-methoxy-1-oxoisoindolin-2-yl)piperidine | Stronger enzyme inhibition | Piperidine moiety enhances binding affinity |

| 5-Methoxyisoindoline derivatives | Variable antimicrobial effects | Structural variations lead to diverse activities |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.